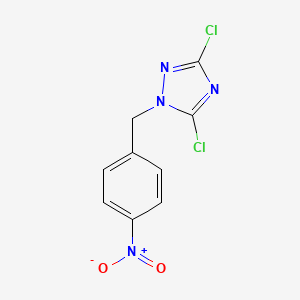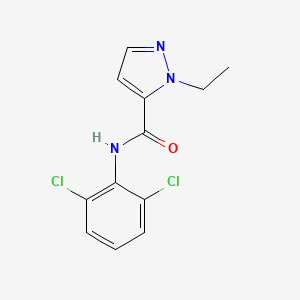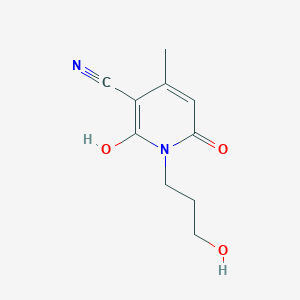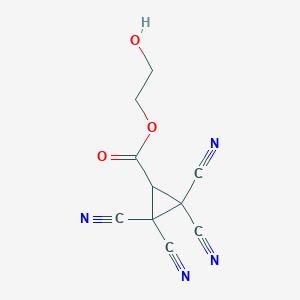![molecular formula C17H18N4O5 B11072997 ethyl 4-[({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetyl)amino]benzoate](/img/structure/B11072997.png)
ethyl 4-[({[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[(2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}ACETYL)AMINO]BENZOATE is a complex organic compound that belongs to the class of benzoxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}ACETYL)AMINO]BENZOATE typically involves multiple steps. One common method includes the condensation of 6,7-dihydro-2,1,3-benzoxadiazole with ethyl 4-aminobenzoate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize the use of hazardous reagents and solvents, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}ACETYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxadiazole ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 4-[(2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}ACETYL)AMINO]BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[(2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The benzoxadiazole moiety is known to interact with nucleic acids and proteins, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[(2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}ACETYL)AMINO]BENZOATE
- 4-Hydroxy-2-quinolones
- Pyrrolopyrazine derivatives
- Thiazole derivatives
Uniqueness
ETHYL 4-[(2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}ACETYL)AMINO]BENZOATE is unique due to its specific benzoxadiazole structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique optical properties.
Properties
Molecular Formula |
C17H18N4O5 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
ethyl 4-[[2-[(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylideneamino]oxyacetyl]amino]benzoate |
InChI |
InChI=1S/C17H18N4O5/c1-2-24-17(23)11-6-8-12(9-7-11)18-15(22)10-25-19-13-4-3-5-14-16(13)21-26-20-14/h6-9H,2-5,10H2,1H3,(H,18,22)/b19-13+ |
InChI Key |
PQNUWFXIYZUZKM-CPNJWEJPSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CO/N=C/2\CCCC3=NON=C32 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CON=C2CCCC3=NON=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-[3-(methylsulfonyl)phenyl]acetamide](/img/structure/B11072920.png)
![2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-5-methylimidazo[1,2-a]pyridine](/img/structure/B11072926.png)

![2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11072938.png)
![4-[4-(methylsulfanyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11072942.png)

![4-({[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B11072984.png)
![6-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid](/img/structure/B11072986.png)
![3-[(2S)-1-(hex-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B11072988.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11072990.png)
![methyl 4-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11072995.png)


![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B11073017.png)
